Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide
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Overview
Description
Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a tetrahydro structure and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide typically involves the reaction of p-chlorophenylhydrazine with a suitable furan derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse applications in medicinal chemistry.
Pyrrolopyrazine Derivatives: These compounds also contain fused ring structures and are studied for their biological activities.
Uniqueness
Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide is unique due to its specific combination of a furan ring, tetrahydro structure, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
34971-16-9 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C11H10ClNO3/c12-8-3-1-7(2-4-8)11(10(13)15)6-5-9(14)16-11/h1-4H,5-6H2,(H2,13,15) |
InChI Key |
LHYFBQKQNXACKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
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